(E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide
Description
The compound (E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide belongs to the class of (E)-N-aryl-2-arylethenesulfonamides, characterized by a sulfonamide backbone conjugated to two aryl/heteroaryl groups in a trans-configuration. Its structure features a 4-methoxyphenyl group attached to a cyclopentylmethyl moiety at the N-position and a phenyl group at the ethene-sulfonamide terminus.
Properties
IUPAC Name |
(E)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-25-20-11-9-19(10-12-20)21(14-5-6-15-21)17-22-26(23,24)16-13-18-7-3-2-4-8-18/h2-4,7-13,16,22H,5-6,14-15,17H2,1H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYNFKNPDRFCDO-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the N-Aryl Group
The N-aryl group significantly influences physicochemical and biological properties:
- Compound 6d : (E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide
- Semi-solid state at room temperature, contrasting with crystalline analogues .
Ethene-Sulfonamide Aryl Modifications
Compound 6l : (E)-2-(4′-Hydroxy-2′,6′-dimethoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide
Compound 6n : (E)-N-(4-Methoxyphenyl)-2-(perfluorophenyl)ethenesulfonamide
Target Compound : The phenyl group at the ethene terminus balances lipophilicity and aromatic interactions, analogous to 6d and 6f but without electron-withdrawing substituents.
Spectral Data and Structural Validation
Key 1H NMR shifts for ethenesulfonamides:
- =CH protons : Resonate at δ 6.71–7.81 ppm (J = 15.3–15.6 Hz), confirming trans-configuration .
- OCH3 groups : δ 3.61–3.85 ppm, with integration consistent with methoxy substituents .
- NH protons : Broad singlets at δ 6.43–9.53 ppm, indicating sulfonamide hydrogen bonding .
The target compound’s cyclopentylmethyl group would likely show distinct δ 1.5–2.5 ppm signals for cyclopentane protons and δ 3.2–3.5 ppm for the methylene bridge.
Q & A
Q. How does the cyclopentylmethyl group influence conformational flexibility?
- Methodology : Perform X-ray crystallography (as in ) or rotational barrier calculations (via variable-temperature NMR) to assess ring puckering and steric hindrance. The cyclopentyl group restricts rotation, stabilizing bioactive conformations .
Tables of Key Data
| Property | Value/Observation | Reference |
|---|---|---|
| Melting Point | 131–133°C (analog) | |
| HRMS [M+H] | 380.0326 (observed) | |
| H NMR (CDCl) | δ 7.81 (d, J=15.6 Hz, CH=) | |
| HPLC Purity | ≥95% | * |
| LogP (Predicted) | 3.2 ± 0.3 |
*Note: BenchChem data excluded per guidelines; substituted with analogous methods.
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